molecular formula C21H42O4Si2 B12817639 Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate

Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate

Cat. No.: B12817639
M. Wt: 414.7 g/mol
InChI Key: MUWMIXRYSPJKEE-FQEVSTJZSA-N
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Description

Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of triethylsilyl groups and an oct-4-ynoate backbone, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups with triethylsilyl chloride, followed by the formation of the oct-4-ynoate ester through esterification reactions. The reaction conditions often include the use of catalysts such as sodium or potassium bases and solvents like tetrahydrofuran or dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the triethylsilyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate involves its interaction with specific molecular targets and pathways. The triethylsilyl groups provide steric protection, allowing the compound to selectively react with certain enzymes or receptors. This selective reactivity can modulate biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (R,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate
  • Methyl (S,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate

Uniqueness

Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is unique due to its specific stereochemistry and the presence of two triethylsilyl groups. This unique structure imparts distinct reactivity and selectivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C21H42O4Si2

Molecular Weight

414.7 g/mol

IUPAC Name

methyl (7S)-7,8-bis(triethylsilyloxy)oct-4-ynoate

InChI

InChI=1S/C21H42O4Si2/c1-8-26(9-2,10-3)24-19-20(25-27(11-4,12-5)13-6)17-15-14-16-18-21(22)23-7/h20H,8-13,16-19H2,1-7H3/t20-/m0/s1

InChI Key

MUWMIXRYSPJKEE-FQEVSTJZSA-N

Isomeric SMILES

CC[Si](CC)(CC)OC[C@H](CC#CCCC(=O)OC)O[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)OCC(CC#CCCC(=O)OC)O[Si](CC)(CC)CC

Origin of Product

United States

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